molecular formula C12H12N2O3 B8330449 5-Phenethylbarbituric acid

5-Phenethylbarbituric acid

Cat. No.: B8330449
M. Wt: 232.23 g/mol
InChI Key: XICPRTQGMNZJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenethylbarbituric acid is a barbiturate derivative characterized by a phenethyl group (–CH2CH2C6H5) substituted at the 5-position of the barbituric acid core. Barbiturates are central nervous system (CNS) depressants, and their activity is influenced by substituents at the 5-position, which modulate lipophilicity, solubility, and metabolic stability .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H12N2O3/c15-10-9(11(16)14-12(17)13-10)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,15,16,17)

InChI Key

XICPRTQGMNZJLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2C(=O)NC(=O)NC2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 5-phenethylbarbituric acid with other barbiturates:

Compound Substituents Molecular Weight pKa* Solubility Profile
5-Phenethylbarbituric acid 5-phenethyl ~246.26 ~7.5 Soluble in organic solvents (e.g., ethanol, chloroform) and aqueous alkali
Phenobarbital 5-ethyl, 5-phenyl 232.24 7.48 Soluble in alcohol, ether, and alkali solutions
Mephebarbital 5-methyl, 5-phenyl 218.21 Limited solubility in water; soluble in organic solvents
Butalbital 5-allyl, 5-isobutyl 224.30 Soluble in alcohol, acetone, and boiling water
5-Ethyl-5-phenyl-2-thiobarbituric acid 5-ethyl, 5-phenyl, 2-thio 254.29 Enhanced lipophilicity due to thio substitution

*Note: pKa values influence ionization and bioavailability. For example, phenobarbital’s pKa (~7.48) allows partial ionization at physiological pH, facilitating blood-brain barrier penetration .

Pharmacological Activity

  • Phenobarbital (5-Ethyl-5-phenylbarbituric acid): A long-acting barbiturate used for epilepsy and sedation. Its ethyl and phenyl substituents balance lipophilicity and duration of action .
  • Mephebarbital (5-Methyl-5-phenylbarbituric acid): Shorter alkyl chains (methyl) reduce lipid solubility, resulting in slower onset but prolonged effects compared to phenethyl derivatives .
  • Butalbital: The allyl and isobutyl groups confer intermediate lipophilicity, making it suitable for tension headache relief with moderate duration .

Q & A

Q. What experimental evidence supports the hypothesis that 5-Phenethylbarbituric acid derivatives exhibit selective CNS activity compared to phenobarbital?

  • Methodology: Conduct comparative electrophysiology assays (e.g., patch-clamp on GABAₐ receptors) using 5-ethyl-5-phenyl vs. 1-benzyl-5-phenyl analogs. Pharmacokinetic studies (plasma/brain concentration ratios in rodents) quantify blood-brain barrier penetration. Structural analogs with bulkier substituents (e.g., benzyl groups) show reduced sedation in behavioral assays .

Methodological Best Practices

  • Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis .
  • Analytical Validation : Use orthogonal methods (HPLC + NMR) for purity confirmation .
  • Toxicity Screening : Combine in silico predictions with in vivo LD₅₀ and genotoxicity assays .

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